N-Allyl-2-(quinolin-8-yloxy)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
88350-40-7 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-prop-2-enyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C14H14N2O2/c1-2-8-15-13(17)10-18-12-7-3-5-11-6-4-9-16-14(11)12/h2-7,9H,1,8,10H2,(H,15,17) |
InChI Key |
ZIEZWLUEMDLZMC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Advanced Analytical and Structural Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy)
No specific, experimentally derived spectroscopic data for N-Allyl-2-(quinolin-8-yloxy)acetamide could be located in the searched scientific literature. While general spectroscopic features can be predicted based on its constituent functional groups (quinoline, ether, amide, and allyl groups), the absence of published ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data means that the precise chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies for this molecule are not documented.
For comparative context, related but distinct compounds have been characterized. For instance, studies on other N-substituted 2-(quinolin-8-yloxy)acetamide (B2524378) derivatives provide a general framework for the types of signals that might be expected. However, the unique electronic and steric influences of the N-allyl group would result in a distinct spectroscopic fingerprint for the title compound, which remains unconfirmed by published data.
X-ray Crystallography for Solid-State Structure Determination
Similarly, there is no publicly available crystallographic information for this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions.
Detailed crystal structure analyses have been published for other derivatives, such as N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate. nih.gov These studies reveal intricate details about their molecular conformation and crystal packing. However, the substitution of a methyl and phenyl group with an allyl group on the amide nitrogen would significantly alter the molecule's shape, size, and potential for hydrogen bonding and other non-covalent interactions. Without a specific crystallographic study of this compound, its solid-state architecture remains a matter of speculation.
Biological Evaluation and Pharmacological Profiles of Quinoline 8 Yloxyacetamide Derivatives
Antimicrobial Activities
Quinoline (B57606) derivatives have been widely investigated for their ability to combat microbial infections, demonstrating both antibacterial and antifungal properties. biointerfaceresearch.comnih.gov
Antibacterial Efficacy Studies
While a wide range of quinoline derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, biointerfaceresearch.comnih.govnih.gov specific studies detailing the antibacterial efficacy of N-Allyl-2-(quinolin-8-yloxy)acetamide are not extensively available in the public domain. Research on related quinoline compounds has shown that their mechanism of action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com For instance, certain quinoline derivatives have shown effectiveness against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. nih.gov
Interactive Table: Antibacterial Spectrum of General Quinoline Derivatives
| Bacterial Strain | Activity of Quinoline Derivatives |
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Pseudomonas aeruginosa | Active |
| Bacillus subtilis | Active |
| Clostridium difficile | Potent Activity |
Antifungal Properties
The quinoline nucleus is recognized as a "privileged structure" in the design of new antifungal agents. nih.gov Derivatives of 8-hydroxyquinoline (B1678124), in particular, have a long history as antifungal compounds. nih.gov The structural similarity of some quinoline-based antifungals to allylamines like terbinafine (B446) is a noteworthy aspect of their design. nih.gov Although broad studies on quinoline derivatives show promising activity against various fungal pathogens, including Candida species, nih.govnih.gov specific data on the antifungal properties of this compound is limited.
Antitubercular Activity, including Cytochrome bc1 Complex Inhibition
A significant area of research for quinoline derivatives is in the treatment of tuberculosis, caused by Mycobacterium tuberculosis. nih.gov Several 2-(quinoline-4-yloxy)acetamide derivatives have been synthesized and shown to be potent inhibitors of M. tuberculosis growth, including against drug-resistant strains. nih.gov A key target for these compounds is the cytochrome bc1 complex of the mycobacterial electron transport chain, which is crucial for cellular respiration and energy production. nih.govresearchgate.net Inhibition of this complex is a validated strategy for antitubercular drug development. researchgate.net While this mechanism is established for the quinoline-4-yloxyacetamide series, specific inhibitory data for this compound against the cytochrome bc1 complex is not detailed in the available literature.
Antiprotozoal and Antimalarial Investigations
The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885) and primaquine. nih.govymerdigital.com Research continues to explore new quinoline derivatives for activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govraco.cat The 8-aminoquinoline (B160924) scaffold, structurally related to the compound of interest, is known to be effective against the liver stages of the malaria parasite. nih.govnih.gov Additionally, various quinoline derivatives have been evaluated for broader antiprotozoal activity against parasites such as Trypanosoma and Leishmania species. nih.gov However, specific antiprotozoal and antimalarial data for this compound are not prominently reported.
Anti-inflammatory and Analgesic Research
Quinoline-based compounds have been developed as anti-inflammatory agents targeting various pharmacological pathways, including the inhibition of cyclooxygenase (COX) enzymes. nih.gov Studies on certain quinoline derivatives have demonstrated significant anti-inflammatory and analgesic activities in preclinical models. nih.goveurekaselect.com For example, some derivatives have shown effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). eurekaselect.com The anti-inflammatory potential often depends on the specific substitutions on the quinoline ring. nih.gov Research specifically detailing the anti-inflammatory and analgesic profile of this compound is not found in the reviewed literature.
Anticancer Research and Target Inhibition
The development of quinoline derivatives as anticancer agents is an active area of research. nih.govrsc.org A key strategy involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.govrsc.orgresearchgate.net Dual targeting of EGFR and HER-2 is considered a valid approach to overcome drug resistance in cancer therapy. nih.govrsc.org Several quinoline-based compounds have been identified as potent dual inhibitors of these receptors. nih.govrsc.orgresearchgate.net While the general class of quinoline derivatives shows promise in this area, specific data on the anticancer activity and target inhibition profile (EGFR, HER-2, PDGFR) of this compound is not available in the current body of scientific literature.
Interactive Table: Anticancer Targets of General Quinoline Derivatives
| Target | Role in Cancer | Inhibition by Quinoline Derivatives |
| EGFR | Cell proliferation, survival | Demonstrated |
| HER-2 | Cell growth and proliferation | Demonstrated |
| PDGFR | Cell growth, division, and movement | Investigated |
Neuropharmacological and Enzyme Inhibition Studies (e.g., Acetylcholinesterase Inhibition)
Extensive searches of scientific databases and chemical literature did not yield specific studies evaluating the neuropharmacological or enzyme inhibitory activities of this compound. While the broader class of quinoline derivatives is a subject of interest for potential acetylcholinesterase (AChE) inhibition and other neuroprotective effects, no data specifically detailing the efficacy or testing of the N-allyl substituted variant has been published. mdpi.com Research on other quinoline structures has shown that they can interact with key enzymes in the nervous system, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.
Chemical Biology Applications (e.g., Fluorescent Sensing for Metal Ions)
There is no specific information in the reviewed literature regarding the application of this compound as a fluorescent sensor for metal ions or for other chemical biology purposes. The quinoline scaffold is well-known for its inherent fluorescent properties, and many of its derivatives are explored as chemosensors and cellular imaging agents. nih.govnih.govresearching.cn These applications often rely on the specific electronic and steric effects of the substituents on the quinoline ring system. researchgate.net However, the particular fluorescent properties and potential for metal ion sensing of this compound have not been characterized in published research.
Other Potential Biological Activities (e.g., Antiviral, Antioxidant, Anticonvulsant, Anti-hypoxic)
Investigations into other potential biological activities for this compound have yielded no specific results across several key areas:
Antiviral Activity: No studies were found that tested this compound for activity against any viruses. While various quinoline derivatives have been assessed for antiviral properties against a range of pathogens, including the Dengue virus, this specific compound is not mentioned in the available literature. researchgate.netnih.gov
Antioxidant Activity: The antioxidant potential of this compound has not been evaluated in any located research. Many quinoline derivatives are investigated for their ability to scavenge free radicals, a property that is highly dependent on their substitution patterns, but data for the N-allyl variant is absent. mdpi.comiau.irnih.govresearchgate.net
Anticonvulsant Activity: There are no published reports on the anticonvulsant properties of this compound. Although the quinoline core is a feature in some compounds tested for anticonvulsant effects, specific data for this derivative is not available. nih.govresearchgate.netnih.gov
Anti-hypoxic Activity: No literature could be found that explores the anti-hypoxic activity of this compound. Research into quinoline derivatives as inhibitors of enzymes associated with hypoxic conditions, such as carbonic anhydrases, has been conducted, but does not include this specific compound. nih.gov
Computational Chemistry and in Silico Approaches in the Study of N Allyl 2 Quinolin 8 Yloxy Acetamide Analogs
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or nucleic acid. This method is instrumental in understanding the binding mode and affinity of potential drug candidates to their biological targets.
In the study of quinoline (B57606) derivatives, molecular docking has been extensively used to predict their binding affinities and interaction patterns with various enzymes and receptors. For instance, studies on 2-(quinoline-4-yloxy)acetamide derivatives have utilized molecular docking to investigate their potential as anti-tubercular agents by assessing their interaction with Mycobacterium tuberculosis catalase-peroxidase. nih.gov Similarly, various quinoline derivatives have been docked against targets like HIV reverse transcriptase and the Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT) receptor to evaluate their potential as anti-HIV and anti-malarial agents, respectively. nih.govtubitak.gov.trresearchgate.net
For N-Allyl-2-(quinolin-8-yloxy)acetamide and its analogs, molecular docking studies would involve preparing the 3D structure of the ligand and the target receptor. The docking process then places the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target. For example, a docking study of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives against the enzyme EhTHRase from Entamoeba histolytica showed promising binding affinities, with the most potent compounds exhibiting strong interactions with the target. researchgate.net
Table 1: Illustrative Molecular Docking Results for Quinoline Derivatives Against Various Targets
| Compound Class | Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2-(Quinoline-4-yloxy)acetamide Analogs | M. tuberculosis catalase-peroxidase | 1sj2 | Not Specified | Not Specified | nih.gov |
| Pyrazoline and Pyrimidine containing Quinoline Derivatives | HIV Reverse Transcriptase | 4I2P | up to -10.675 | Not Specified | nih.govtubitak.gov.tr |
| Quinoline, Isoquinoline, and Quinazoline Derivatives | P. falciparum phosphoethanolamine methyltransferase | 3UJ9 | Not Specified | Not Specified | researchgate.net |
| 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives | E. histolytica EhTHRase | 3D8X | up to -8.9 | Not Specified | researchgate.net |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and various molecular properties of compounds. DFT studies can provide insights into parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity and the nature of electronic transitions. nih.govresearchgate.net
For this compound, DFT calculations can be employed to optimize its molecular geometry and to compute various quantum chemical descriptors. These descriptors include ionization potential, electron affinity, chemical potential, hardness, and softness, which help in predicting the molecule's reactivity and stability. nih.govresearchgate.net For example, a study on allyl mercaptan and its derivatives used DFT to analyze their reactivity and antiradical activity. researchgate.netmdpi.com
The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's excitability and its ability to participate in charge transfer interactions. A smaller energy gap generally implies higher reactivity. nih.gov In studies of various acetamide (B32628) and quinoline derivatives, DFT has been used to calculate these parameters to correlate them with observed biological activities. nih.govresearchgate.net For instance, in a study of 2-(quinoline-4-yloxy)acetamide analogues, DFT-derived descriptors such as EHOMO, Log P, and the number of hydrogen bond acceptors were used to develop a Quantitative Structure-Activity Relationship (QSAR) model for predicting anti-tuberculosis activity. nih.gov
Table 2: Key Quantum Chemical Descriptors Obtainable from DFT Calculations
| Descriptor | Significance |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to the ability to donate an electron. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the ability to accept an electron. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
| Ionization Potential (IP) | The energy required to remove an electron. |
| Electron Affinity (EA) | The energy released when an electron is added. |
| Chemical Hardness (η) | Resistance to change in electron distribution. |
| Chemical Softness (S) | The reciprocal of hardness; indicates high polarizability. |
| Electronegativity (χ) | The power of an atom to attract electrons. |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the flexibility of both the ligand and the receptor, as well as the stability of their interactions.
In the context of this compound analogs, MD simulations can be performed on the docked complex to assess its stability. ajchem-a.com The simulation tracks the movements of atoms over a specific time period (typically nanoseconds), providing information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex. A stable RMSD value over the simulation time suggests a stable binding pose. nih.gov
MD simulations have been used to study the binding of various ligands to their targets, including 8-hydroxyquinoline (B1678124) derivatives as GLI1 inhibitors. mdpi.com These simulations can reveal conformational changes in the protein upon ligand binding, which may be crucial for its function. mdpi.com For instance, a study on imidazolo-triazole hydroxamic acid derivatives used MD simulations to determine RMSD, RMSF, solvent accessible surface area (SASA), and the number of hydrogen bonds to confirm the stability of the ligand-receptor complexes. nih.gov
Virtual Screening and De Novo Design for Lead Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach can be either structure-based or ligand-based. Structure-based virtual screening uses the 3D structure of the target protein to dock a library of compounds, while ligand-based methods rely on the knowledge of known active molecules.
For identifying novel leads based on the this compound scaffold, virtual screening of large compound databases could be performed against a specific biological target. This process can significantly reduce the number of compounds that need to be synthesized and tested experimentally. For example, a structure-based virtual screening approach was successfully used to identify an 8-hydroxyquinoline as a small molecule inhibitor of the GLI1 transcription factor. mdpi.com
De novo design, on the other hand, involves the computational generation of novel molecular structures from scratch that are predicted to have desirable properties. nih.gov This can be achieved by assembling molecular fragments or by growing a molecule atom-by-atom within the binding site of a target. This approach allows for the exploration of a wider chemical space and the creation of novel intellectual property. nih.gov For the quinolin-8-yloxy-acetamide framework, de novo design algorithms could be employed to generate novel analogs with potentially improved binding affinity and pharmacokinetic properties.
In Silico Pharmacokinetic and ADMET Predictions
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction models have become increasingly popular as they can provide early warnings about potential liabilities, thus reducing the rate of late-stage failures. researchgate.net
Various computational tools and web servers are available to predict the ADMET properties of a compound based on its chemical structure. For this compound, these tools can predict parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. nih.govnih.gov
For instance, QSAR models have been developed to predict the ADMET properties of quinoline derivatives. researchgate.net Studies on various bioactive compounds have utilized platforms like SwissADME and pkCSM to predict a wide range of pharmacokinetic and toxicological properties. nih.gov These predictions are based on the physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's rule of five.
Table 3: Common In Silico ADMET Predictions
| Property | Description | Importance |
| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Affects absorption and formulation. |
| Human Intestinal Absorption (HIA) | The percentage of the drug that is absorbed from the gut into the bloodstream. | A key factor for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the BBB and enter the central nervous system. | Important for CNS-targeting drugs. |
| Cytochrome P450 (CYP) Inhibition | The potential of a compound to inhibit major drug-metabolizing enzymes. | Predicts potential for drug-drug interactions. |
| Hepatotoxicity | The potential of a compound to cause liver damage. | A major safety concern. |
| hERG Inhibition | The potential of a compound to block the hERG potassium channel. | Associated with cardiotoxicity. |
Future Perspectives and Emerging Avenues in Quinoline Acetamide Research
Development of Next-Generation Synthetic Methodologies for Complex Quinoline-Acetamide Hybrids
The synthesis of quinoline (B57606) and its derivatives has traditionally relied on classical methods such as the Skraup, Doebner-Miller, and Friedlander syntheses. nih.gov However, the demand for molecular diversity and complexity in drug discovery necessitates the development of more efficient, sustainable, and versatile synthetic strategies. Future efforts in this area are focused on several key innovations:
Green Chemistry Approaches: There is a significant shift towards environmentally friendly synthetic protocols. Methodologies such as ultrasound-assisted and microwave-assisted synthesis are being employed to produce quinoline-imidazole hybrids and pyrazolo-[3,4-b]-quinolines. nih.govrsc.org These techniques often lead to higher yields, shorter reaction times, and a reduction in the use of hazardous solvents compared to conventional heating methods. nih.gov
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The Ugi reaction, a well-known MCR, has been utilized to synthesize quinoline-coumarin hybrids, demonstrating the power of this approach to rapidly generate libraries of complex molecules from simple precursors. researchgate.net
Catalyst-Free and Metal-Free Reactions: To further enhance the sustainability of synthetic routes, researchers are exploring catalyst-free and metal-free conditions. An iodine-mediated decarboxylative cyclization has been developed to create imidazo[1,5-a]quinolines without the need for a metal catalyst, simplifying purification and reducing environmental impact. rsc.org
These next-generation methodologies are crucial for efficiently producing structurally complex quinoline-acetamide hybrids, enabling a more thorough exploration of their chemical space and structure-activity relationships (SAR).
Exploration of Underexplored Biological Targets and Signaling Pathways
Quinoline derivatives have a well-documented history of therapeutic application, particularly as antimalarial and antibacterial agents. nih.govbiointerfaceresearch.com However, the structural versatility of quinoline-acetamide hybrids allows them to interact with a much broader range of biological targets. Emerging research is focused on identifying and validating novel targets and pathways for these compounds.
The therapeutic potential of quinoline-acetamide and related derivatives spans a wide array of diseases, including:
Oncology: Various derivatives have shown potent anticancer activity against multiple human cancer cell lines, such as breast (MCF7), nasopharyngeal (NPC-TW01), and leukemia (K562). researchgate.netresearchgate.netnih.gov Their mechanisms often involve inducing apoptosis and altering the cell cycle. nih.govnih.gov
Infectious Diseases: Beyond malaria, novel quinoline-indole-acetamide hybrids have demonstrated significant antiprotozoal activity against Entamoeba histolytica, with some compounds showing greater potency than the standard drug metronidazole. researchgate.net
Metabolic Disorders: Certain quinoline‑based‑benzo[d]imidazole derivatives bearing an acetamide (B32628) moiety have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net This positions them as potential candidates for new anti-diabetic agents. researchgate.net
The table below summarizes the diverse biological activities of selected quinoline-acetamide and related hybrid compounds, highlighting the breadth of targets currently under investigation.
| Compound Class | Biological Target/Activity | Research Finding |
| Quinoline-coumarin hybrids | Anticancer (A2780 cell line) | A specific hybrid molecule exhibited potent cytotoxicity with an IC₅₀ value of 25 μg/mL. researchgate.net |
| Quinoline-based-benzo[d]imidazole-acetamide derivatives | α-glucosidase Inhibition | A series of 18 compounds showed significant α-glucosidase inhibition, with IC₅₀ values as low as 3.2 ± 0.3 µM, far exceeding the standard acarbose. researchgate.net |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Anticancer (NPC-TW01 cell line) | Demonstrated the most potent activity against nasopharyngeal carcinoma with an IC₅₀ value of 0.6 μM and induced S-phase cell cycle arrest. nih.gov |
| 2-(quinolin-4-yloxy)acetyl-hydrazineylidene-indolyl-acetamide derivatives | Antiprotozoal (E. histolytica) | Several compounds showed potent anti-amoebic activity, with one derivative (QC4) recording an IC₅₀ value of 0.36 µM, superior to metronidazole. researchgate.net |
| 2-Cyano-N-(quinolin-3-yl)acetamide derivatives | Anticancer (MCF7 breast cancer) | Multiple derivatives displayed higher anti-breast cancer activity than the reference drug Doxorubicin. researchgate.net |
Future work will likely focus on elucidating the precise molecular mechanisms behind these activities and exploring other potential targets, such as kinases, proteases, and epigenetic modulators, to broaden the therapeutic applications of the quinoline-acetamide scaffold.
Advanced Structure-Based Drug Design Initiatives and Fragment-Based Approaches
Rational drug design is a cornerstone of modern medicinal chemistry, enabling the development of compounds with improved potency and selectivity. For quinoline-acetamide derivatives, structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are key strategies for future development. mdpi.com
Structure-Based Drug Design (SBDD): This approach utilizes high-resolution structural information of a biological target, typically obtained through X-ray crystallography or NMR spectroscopy, to design ligands that bind with high affinity and specificity. Molecular docking, a key SBDD tool, has been successfully applied to quinoline-acetamide research. For instance, docking studies have been used to:
Predict the binding interactions of quinoline-based inhibitors with the active site of the α-glucosidase enzyme, helping to explain their potent inhibitory activity. researchgate.net
Assess the binding modes of quinoline-pyrazole hybrids with the alpha1 GABA-A receptor, a target for anticonvulsant drugs. neliti.com
Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-complexity molecules ("fragments") for weak binding to a target. Hits are then optimized and grown or linked together to produce a high-affinity lead compound. The quinoline scaffold is an ideal starting point for FBDD, as it is a "privileged structure" that can be modified to interact with numerous targets. mdpi.com Future initiatives will likely involve screening fragment libraries against unexplored targets and then using the quinoline-acetamide framework to link promising fragments, thereby creating novel and highly specific drug candidates.
Integration of Cheminformatics and Artificial Intelligence/Machine Learning for Compound Optimization and Discovery
The convergence of cheminformatics and artificial intelligence (AI), including machine learning (ML), is revolutionizing the drug discovery pipeline. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. nih.gov For quinoline-acetamide research, these technologies offer several promising avenues:
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. cognizant.com These models can be trained on existing libraries of active quinoline compounds to generate novel quinoline-acetamide structures optimized for high binding affinity, low toxicity, or specific pharmacokinetic profiles. nih.govcognizant.com
Virtual Screening and Activity Prediction: AI/ML algorithms can rapidly screen massive virtual libraries of compounds to identify potential hits, prioritizing which molecules to synthesize and test. cognizant.com Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new quinoline-acetamide derivatives based on their chemical structure, helping to guide lead optimization. nih.govcognizant.com
Synthesis Route Prediction: AI tools are being developed to predict and optimize synthetic pathways. nih.gov This can help chemists devise more efficient and cost-effective routes to complex quinoline-acetamide hybrids, addressing challenges in their production. nih.gov
The integration of AI and cheminformatics will enable researchers to explore the chemical space of quinoline-acetamides more effectively, reducing the time and cost associated with discovering new drug candidates. researchgate.net
Development of N-Allyl-2-(quinolin-8-yloxy)acetamide Derivatives as Chemical Probes for Biological Systems
Beyond direct therapeutic applications, quinoline-acetamide derivatives hold promise as chemical probes for studying biological systems. The quinoline ring, particularly the 8-hydroxyquinoline (B1678124) core, is known for its fluorescent properties and ability to chelate metal ions, making it an excellent scaffold for developing sensors and probes. mdpi.comnih.gov
While research specifically on This compound is nascent, the core structure is highly amenable to this application. Related 8-hydroxyquinoline acetamide and thioamide compounds have been developed as fluorescent chemical sensors for detecting metal ions, such as mercury (Hg²⁺), with high sensitivity and selectivity. google.com In these systems, the binding of the metal ion to the quinoline-based ligand causes a significant change in fluorescence intensity, allowing for quantitative detection. google.com
The N-allyl group (-CH₂-CH=CH₂) in This compound is a particularly valuable feature for developing advanced chemical probes. The terminal double bond serves as a versatile chemical handle that can be readily modified through various chemical reactions, such as:
Click chemistry
Thiol-ene reactions
Heck coupling
This allows the core quinoline-acetamide fluorescent scaffold to be conjugated to other molecules, such as peptides, antibodies, or small-molecule ligands, to create highly specific probes. These probes could be designed to target particular proteins, organelles, or cell types, enabling researchers to visualize biological processes in real-time or to detect specific analytes within a complex biological environment. The development of such tools based on the This compound framework represents an exciting future direction for both chemical biology and diagnostics.
Q & A
Basic: What are the established synthetic routes for N-Allyl-2-(quinolin-8-yloxy)acetamide, and how can reaction conditions be optimized for yield?
Answer:
this compound can be synthesized via nucleophilic substitution or multi-component reactions. A common approach involves reacting 8-hydroxyquinoline with allyl bromide or allyl amine derivatives in the presence of a catalyst (e.g., K₂CO₃) in polar solvents like ethanol or methanol at 60–80°C . For example, allylation of 8-hydroxyquinoline followed by coupling with acetamide precursors under reflux conditions yields the target compound. Optimization includes:
- Solvent selection : Ethanol improves solubility of intermediates .
- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) enhances allylation efficiency .
- Purification : Column chromatography (silica gel, petroleum ether/EtOAc 4:6) achieves >90% purity .
Table 1: Key reaction parameters from analogous syntheses
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 60–80°C | |
| Solvent | Ethanol/Methanol | |
| Catalyst | K₂CO₃ or TBAB |
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., allyl CH₂ at δ 4.5–5.5 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ at m/z 284.3529 for C₁₇H₂₀N₂O₂) confirms molecular formula .
- X-ray crystallography : Resolves bond lengths (C–O ~1.36 Å) and dihedral angles (e.g., quinoline/acetamide plane angle: 87.19° in analogous structures) .
Advanced: What crystallographic software and methodologies are recommended for refining the structure of this compound?
Answer:
The SHELX suite (SHELXL, SHELXS) is widely used for small-molecule crystallography:
- Data processing : Integrate diffraction data (Mo Kα radiation, λ = 0.71073 Å) with SHELXTL .
- Hydrogen placement : Apply riding models (C–H = 0.93–0.96 Å) with isotropic displacement parameters .
- Validation : Check for intermolecular interactions (e.g., N–H···O hydrogen bonds) using Mercury or OLEX2 .
Example : A related compound, N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide, showed intramolecular C–H···O interactions critical for stability .
Advanced: How can researchers resolve contradictions in biological activity data for quinoline-acetamide derivatives?
Answer: Contradictions arise from assay variability or structural modifications. Mitigation strategies include:
- Dose-response profiling : Establish IC₅₀ curves across multiple cell lines (e.g., HeLa, MCF-7) .
- Structural analogs : Compare N-Allyl derivatives with methyl/phenyl substitutions to assess substituent effects on enzyme inhibition (e.g., topoisomerase II vs. kinase targets) .
- Statistical validation : Use ANOVA to evaluate significance of activity differences (p < 0.05) .
Table 2: Example bioactivity discrepancies in analogs
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| N-Allyl derivative | Topo II | 12.3 ± 1.2 | |
| N-Methyl analog | Topo II | 28.7 ± 3.1 |
Advanced: What analytical techniques ensure purity and stability of this compound in long-term studies?
Answer:
- HPLC : Use C18 columns (ACN/water gradient) to monitor degradation (retention time ~8.2 min) .
- TGA/DSC : Assess thermal stability (decomposition onset >200°C) .
- UV-Vis spectroscopy : Track absorbance at λ = 270 nm (quinoline π→π* transitions) for concentration calibration .
Advanced: How can derivatization of this compound enhance structure-activity relationship (SAR) studies?
Answer:
- Functional group addition : Introduce halogens (e.g., Cl at quinoline C5) to modulate lipophilicity (logP) and binding affinity .
- Metal coordination : Explore chelation with Cd²⁺/Zn²⁺ for fluorescent probe design, as seen in N-(quinolin-8-yl) analogs .
- Enzymatic assays : Test derivatives against kinase panels to map critical substituents (e.g., allyl vs. benzyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
